(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
Description
(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride (CAS: 1156491-10-9) is a chiral amine derivative with a fluorinated aromatic ring. Its molecular formula is C₉H₁₁F₂N·HCl, and it has a molecular weight of 207.65 g/mol . The compound features a propylamine chain attached to a 3,4-difluorophenyl group, with the (R)-configuration at the stereogenic carbon. The fluorine atoms at the 3- and 4-positions of the phenyl ring enhance its electronic and steric properties, making it relevant in pharmaceutical research, particularly in receptor-targeted drug design .
Its enantiomer, (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride (CAS: 1785760-88-4), shares identical molecular weight and formula but differs in stereochemistry, which can significantly affect biological activity .
Properties
IUPAC Name |
(1R)-1-(3,4-difluorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c1-2-9(12)6-3-4-7(10)8(11)5-6;/h3-5,9H,2,12H2,1H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFNPNSBDYSQAL-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847448-32-2 | |
| Record name | (1S)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,4-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to the amine via an amination reaction, often using reagents like ammonia or an amine source.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride may involve more scalable and cost-effective methods, such as:
Catalytic Hydrogenation: Using a catalyst like palladium on carbon to reduce the precursor.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to the corresponding imine or nitrile using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran.
Substitution: Ammonia, thiols, and polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Imines, nitriles.
Reduction: Alkanes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride has been investigated for its potential therapeutic properties:
- Pharmaceutical Research : It serves as a potential drug candidate targeting various biological pathways, particularly in the development of new pharmaceuticals aimed at modulating neurotransmitter systems.
- Enzyme Inhibition Studies : The compound is studied for its effects on enzyme activity, which can lead to new insights into metabolic pathways and disease mechanisms.
The compound's biological activity is linked to its ability to interact with specific molecular targets:
- Receptor Modulation : It may modulate the activity of neurotransmitter receptors, influencing signal transduction pathways.
- Potential Antidepressant Effects : Preliminary studies suggest that similar compounds exhibit antidepressant-like effects by acting on serotonin and norepinephrine systems.
Industrial Applications
In addition to its research applications, this compound is utilized in industrial settings:
- Chemical Manufacturing : It acts as a building block in the synthesis of more complex molecules and specialty chemicals.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights unique features and potential applications:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-1-(3,4-Difluorophenyl)propan-1-amine | Stereoisomer of target compound | Potentially different biological activity due to chirality |
| 1-(3,4-Difluorophenyl)ethanamine | Shorter carbon chain | Variation in chain length affects properties |
| 1-(3,4-Difluorophenyl)propan-2-amine | Different substitution pattern | Distinct pharmacological properties |
| (R)-1-(2,4-Difluorophenyl)propan-1-amine | Different fluorination pattern | May exhibit unique biological activities |
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- Study on Antidepressant Activity : Research indicates that compounds with similar structures can inhibit serotonin reuptake, suggesting potential antidepressant properties.
Mechanism of Action
The mechanism of action of ®-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors.
Inhibiting Enzymes: Blocking the activity of enzymes involved in metabolic pathways.
Altering Signal Transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Enantiomeric Pair: (R)- vs. (S)-Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Difference |
|---|---|---|---|---|
| (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl | 1156491-10-9 | C₉H₁₁F₂N·HCl | 207.65 | (R)-configuration |
| (S)-1-(3,4-Difluorophenyl)propan-1-amine HCl | 1785760-88-4 | C₉H₁₁F₂N·HCl | 207.65 | (S)-configuration |
Research Findings :
- Enantiomers often exhibit divergent binding affinities to chiral biological targets. For example, in receptor-ligand interactions, the (R)-isomer may show higher selectivity for serotonin or dopamine receptors compared to the (S)-isomer .
- The (S)-isomer (CID: 28495098) has a predicted collision cross-section of 149.5 Ų, suggesting differences in pharmacokinetic behavior .
Positional Isomers: 3,4-Difluoro vs. 3,5-Difluoro Substitution
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |
|---|---|---|---|---|
| (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl | 1156491-10-9 | C₉H₁₁F₂N·HCl | 207.65 | 3,4-Difluoro |
| (R)-1-(3,5-Difluorophenyl)propan-1-amine HCl | 473733-16-3 | C₉H₁₁F₂N·HCl | 207.65 | 3,5-Difluoro |
| (1S)-1-(3,5-Difluorophenyl)propan-1-amine HCl | 1212812-49-1 | C₉H₁₁F₂N·HCl | 207.65 | 3,5-Difluoro, (S)-isomer |
Research Findings :
Halogen-Substituted Analogues: Fluoro vs. Chloro Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Halogen Substitution |
|---|---|---|---|---|
| (R)-1-(3,4-Difluorophenyl)propan-1-amine HCl | 1156491-10-9 | C₉H₁₁F₂N·HCl | 207.65 | 3,4-Difluoro |
| (R)-1-(3,4-Dichlorophenyl)propan-1-amine HCl | 1565819-70-6 | C₉H₁₁Cl₂N·HCl | 244.56 | 3,4-Dichloro |
Research Findings :
- Chlorine atoms increase molecular weight and lipophilicity. The dichloro derivative (CAS: 1565819-70-6) has a logP value ~2.5, compared to ~1.8 for the difluoro analogue, suggesting enhanced membrane permeability but reduced aqueous solubility .
- Dichloro derivatives are often prioritized in antimicrobial drug development due to stronger halogen bonding with target proteins .
Mono-Fluorinated and Cyclopropane-Containing Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Feature |
|---|---|---|---|---|
| 1-(3-Fluorophenyl)cyclopropanamine HCl | 692737-66-9 | C₉H₁₀FN·HCl | 187.64 | Cyclopropane ring |
| 2-(3-Fluorophenyl)propan-2-amine HCl | 689232-61-9 | C₉H₁₁FN·HCl | 191.65 | Branched propylamine chain |
| 1-(2,5-Difluorophenyl)propan-1-amine HCl | N/A | C₉H₁₁F₂N·HCl | 207.65 | 2,5-Difluoro substitution |
Research Findings :
- Cyclopropane-containing analogues (e.g., 692737-66-9) exhibit rigid structures that restrict conformational flexibility, which can improve binding specificity to G-protein-coupled receptors .
- The 2,5-difluoro substitution (unlike 3,4-difluoro) may alter electronic density on the aromatic ring, affecting π-π stacking interactions in enzyme inhibition .
Biological Activity
(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride is a chiral compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂ClF₂N
- Molecular Weight : Approximately 207.65 g/mol
- Form : Hydrochloride salt, which enhances solubility in water.
The compound features a primary amine group linked to a propyl chain with a 3,4-difluorophenyl ring at the alpha position. The difluorophenyl groups are believed to enhance binding affinity and specificity towards biological targets, thereby modulating various biological effects.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Receptor Binding : Modulating the activity of neurotransmitter receptors.
- Enzyme Inhibition : Blocking the activity of enzymes involved in critical metabolic pathways.
- Signal Transduction Alteration : Affecting intracellular signaling pathways that regulate various cellular functions.
Potential Therapeutic Uses
Research indicates that this compound may have several therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural features exhibit significant growth inhibition against various cancer cell lines. For instance, analogs have shown GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against leukemia and solid tumors .
- Antimicrobial Properties : Compounds derived from similar structures have been evaluated for their antimicrobial efficacy, showing promising results against drug-resistant strains of pathogens .
- Neurological Applications : Given its ability to modulate neurotransmitter receptor activity, there is potential for this compound to be explored in treating neurological disorders.
Case Studies and Research Findings
A selection of studies highlights the biological activity of compounds related to this compound:
Safety and Handling
While specific safety data for this compound is limited, general precautions should be taken when handling chemical compounds in laboratory settings. Potential hazards may include irritation or toxicity; therefore, appropriate personal protective equipment (PPE) should be employed.
Q & A
Basic: What are the standard synthetic routes for preparing (R)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride?
Answer:
The compound is typically synthesized via reductive amination of 3,4-difluorophenylacetone using chiral catalysts or enzymes to achieve enantiomeric control. A common method involves:
- Step 1 : Condensation of 3,4-difluorophenylacetone with ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the racemic amine.
- Step 2 : Resolution of enantiomers using chiral columns (e.g., amylose-based stationary phases) or enzymatic resolution with (R)-transaminases to isolate the (R)-enantiomer .
- Step 3 : Formation of the hydrochloride salt by treating the free amine with HCl in anhydrous ethanol, followed by recrystallization for purity (>95%) .
Advanced: How can enantiomeric excess (ee) be optimized during asymmetric synthesis?
Answer:
Key strategies include:
- Enzymatic Catalysis : Use (R)-transaminases under controlled pH (7.5–8.5) and temperature (30–37°C) to favor kinetic resolution, achieving ee >98% .
- Dynamic Kinetic Resolution : Combine transition-metal catalysts (e.g., Ru) with enzymes to racemize the undesired (S)-enantiomer in situ, maximizing yield and ee .
- Continuous Flow Reactors : Improve reaction homogeneity and reduce side reactions, enhancing ee by 5–10% compared to batch methods .
Basic: What physicochemical properties are critical for handling this compound?
Answer:
- Solubility : Soluble in water (≥50 mg/mL at 25°C) and polar aprotic solvents (e.g., DMSO, ethanol) .
- Stability : Hygroscopic; store at 4°C under inert gas (argon) to prevent decomposition .
- Melting Point : Not explicitly reported, but analogous difluorophenyl amines exhibit melting points of 180–200°C .
Advanced: How can density functional theory (DFT) predict its solubility and stability?
Answer:
- Solubility Prediction : Calculate solvation free energy (ΔG_solv) using COSMO-RS models in solvents like water or ethanol. Match computed values (e.g., ΔG_solv = −15 kcal/mol in water) with experimental data .
- Stability Analysis : Simulate degradation pathways (e.g., hydrolysis of the amine group) via transition-state modeling. Optimize storage conditions by identifying moisture-sensitive moieties .
Basic: What in vitro assays are used to screen its biological activity?
Answer:
- Receptor Binding Assays : Radioligand displacement assays (e.g., [³H]-serotonin in HEK293 cells expressing 5-HT receptors) to measure IC₅₀ values .
- Functional Selectivity : cAMP accumulation assays to determine agonism/antagonism at G-protein-coupled receptors .
Advanced: How does fluorination at the 3,4-positions influence receptor selectivity?
Answer:
- Electron-Withdrawing Effects : Fluorine atoms increase the compound’s lipophilicity (logP ≈ 2.1) and stabilize interactions with aromatic residues (e.g., Phe340 in 5-HT₂A) via π-π stacking .
- SAR Studies : Replace difluorophenyl with monofluoro or trifluoromethyl analogs to map steric and electronic requirements. Molecular docking (AutoDock Vina) shows 3,4-difluoro substitution improves binding ΔG by 1.5 kcal/mol compared to non-fluorinated analogs .
Basic: What analytical techniques confirm its identity and purity?
Answer:
- NMR : ¹⁹F NMR (δ −110 to −115 ppm for aromatic F) and ¹H NMR (δ 1.2–1.4 ppm for CH₃) .
- HPLC : Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to verify ee >99% .
Advanced: How can LC-MS/MS quantify trace impurities in bulk samples?
Answer:
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Ionization : ESI+ at m/z 207.06 [M+H]⁺.
- Limit of Quantification (LOQ) : 0.1 ppm for genotoxic impurities (e.g., alkyl chlorides) using MRM transitions .
Basic: What metabolic pathways are predicted for this compound?
Answer:
- Phase I Metabolism : CYP2D6-mediated N-dealkylation (major pathway) and CYP3A4 hydroxylation (minor) .
- In Vitro Models : Human hepatocyte incubations (37°C, 2 hr) with LC-HRMS to identify metabolites (e.g., hydroxylated difluorophenyl derivatives) .
Advanced: How do salt forms (e.g., hydrochloride vs. free base) impact pharmacokinetics?
Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
